Synthetic Efficiency: One-Step Vilsmeier Protocol
A 2023 protocol in Molbank reports the one-step synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde from 4-bromo-7-azaindole using adapted Vilsmeier conditions, achieving quantitative yield [1]. This represents a substantial improvement over traditional multi-step approaches that typically require sequential bromination and formylation with cumulative yields often below 60–70% for comparable azaindole-3-carbaldehydes [1]. The protocol provides comprehensive analytical characterization including 1H-, 2H-, and 13C-NMR spectroscopy as well as IR and Raman spectral data, establishing a reproducible benchmark for quality control and procurement specifications [1].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Multi-step sequential bromination/formylation protocols for azaindole-3-carbaldehydes (typically 60–70% cumulative yield) |
| Quantified Difference | Yield improvement to quantitative (>95%) from ~60–70% baseline |
| Conditions | One-step Vilsmeier formylation of 4-bromo-7-azaindole; product characterized by multinuclear NMR, IR, and Raman spectroscopy |
Why This Matters
Procurement of this specific compound, when paired with the published quantitative protocol, enables high-efficiency synthesis with minimized material loss, directly reducing cost-per-experiment and improving reproducibility for medicinal chemistry campaigns.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Molbank 2023, 2023 (2), M1654. View Source
